N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351646-96-2

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Catalog Number: EVT-2974292
CAS Number: 1351646-96-2
Molecular Formula: C16H12F3N5O2
Molecular Weight: 363.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: 2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012) is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1). [] This compound has been shown to prevent the oncogenic transcription factor Y-box binding protein-1 (YB-1) from binding to the epidermal growth factor receptor (EGFR) promoter, ultimately leading to decreased EGFR expression and inhibited growth of basal-like breast cancer cells in vitro and in vivo. []

Relevance: OSU-03012 shares the core structural feature of a trifluoromethyl-substituted pyrazole ring with N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Both compounds also contain an amide linkage, though the specific substituents and overall molecular frameworks differ. This shared pyrazole motif suggests potential similarities in binding interactions and target selectivity, highlighting the relevance of OSU-03012 as a structurally related compound.

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

Compound Description: This compound is a pyrazoline derivative with a complex structure featuring a 2-benzyloxy-6-hydroxy-4-methylphenyl group and a 3,5-bis(trifluoromethyl)phenyl group attached to the pyrazoline ring. [] The paper primarily focuses on its crystal structure analysis, revealing an intramolecular O–H⋯N hydrogen bond and intermolecular C–H⋯F and C–H⋯O interactions. []

Relevance: Although this compound possesses a dihydro-pyrazole ring rather than the fully aromatic pyrazole found in N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, the presence of two trifluoromethyl groups on an adjacent phenyl ring suggests a possible structural relationship. This shared motif could lead to similar physicochemical properties and potentially influence target selectivity.

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This complex molecule contains a trifluoromethyl-substituted phenyldiazenyl group linked to a pyrazole ring. [] The pyrazole ring is further connected to a 1,3,4-oxadiazole ring system. The synthesis and characterization of this compound, along with its antimicrobial activity, are described in the research paper. []

Relevance: The presence of a trifluoromethyl-substituted phenyl group connected to a pyrazole ring in this compound is a key structural similarity to N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. While the overall molecular frameworks differ significantly, this common motif could influence pharmacological properties and target interactions, suggesting a potential structural relationship.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration. [] It has shown efficacy in reducing choroidal neovascularization in rodent models with limited systemic exposure after topical ocular administration. []

Relevance: Acrizanib incorporates a trifluoromethyl-substituted pyrazole ring as a core structural element, similar to N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. While the overall structures differ significantly, the shared presence of this specific pyrazole derivative suggests a potential link in terms of physicochemical properties and possible interactions with biological targets.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] It demonstrates favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats. []

Relevance: Although this compound lacks a pyrazole ring, it contains a trifluoromethoxy-substituted phenyl ring attached to a pyridine ring. This structural motif is analogous to the trifluoromethyl-substituted phenyl linked to a pyridazine ring in N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. The presence of these halogenated aromatic groups suggests potential similarities in physicochemical properties and possible binding interactions.

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD-9668)

Compound Description: AZD-9668 is a potent and selective inhibitor of neutrophil elastase. [] It demonstrates good oral bioavailability and efficacy in animal models of lung inflammation and damage. [, ]

Relevance: AZD-9668 features a trifluoromethyl-substituted phenyl ring attached to a dihydropyridine ring system, mirroring the trifluoromethyl-substituted phenyl group linked to a pyridazine ring in N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Furthermore, both compounds contain a pyrazole ring in their structure, although with different substitution patterns. This structural similarity suggests a potential relationship in terms of their interactions with biological targets and pharmacological profiles.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound represents a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors. [] It exhibits good potency and selectivity over other PDE families and robustly increases brain cGMP levels after oral administration in rats. []

Relevance: This compound shares the presence of a trifluoromethoxy-substituted phenyl ring with N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. While the core scaffold differs, the presence of this halogenated aromatic group suggests potential similarities in physicochemical properties and pharmacokinetic profiles.

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound is an acylthiourea derivative incorporating a 2,6-dichloro-4-trifluoromethylphenyl group attached to a pyrazole ring. [] The research paper highlights its synthesis, crystal structure, and potential bioactivity. []

Relevance: This compound and N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide both contain a trifluoromethyl-substituted phenyl ring directly connected to a pyrazole ring. Although the overall structures and other substituents differ, this shared structural feature could indicate similarities in binding interactions and pharmacological activity.

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound exhibits potent antimalarial activity, possibly by inhibiting prolyl-tRNA synthetase. [] It exists as two enantiomers, with the S enantiomer displaying greater potency than the R enantiomer. []

Relevance: This compound contains a pyrazole ring within its structure, just like N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Additionally, both compounds feature a fluorinated aromatic ring, albeit with different halogen substitution patterns and positions. These structural similarities, particularly the presence of a pyrazole moiety, could contribute to shared properties and biological interactions.

3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

Compound Description: This compound is a pyridylpyrazole amide derivative containing a benzothiazole moiety and a trifluoromethyl group. [] It demonstrates favorable insecticidal activity against the diamondback moth, surpassing the potency of the commercial insecticide triflumuron. []

Relevance: While 3b lacks the methoxy and phenyl carboxamide substituents present in N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, both compounds belong to the pyridylpyrazole amide class. They both also feature a trifluoromethyl group attached to an aromatic ring, albeit at different positions. This shared class and structural element suggest potential similarities in their overall properties and biological activities.

Properties

CAS Number

1351646-96-2

Product Name

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide

Molecular Formula

C16H12F3N5O2

Molecular Weight

363.3

InChI

InChI=1S/C16H12F3N5O2/c1-26-13-5-3-10(16(17,18)19)9-12(13)21-15(25)11-4-6-14(23-22-11)24-8-2-7-20-24/h2-9H,1H3,(H,21,25)

InChI Key

ZJVXYZWJLNLDLM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.